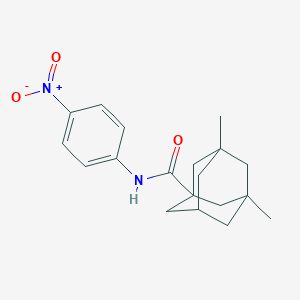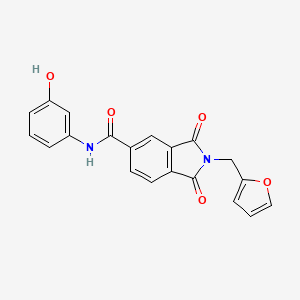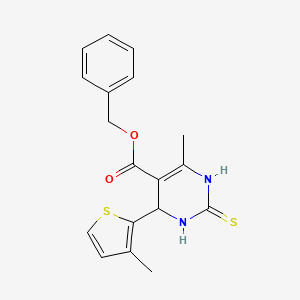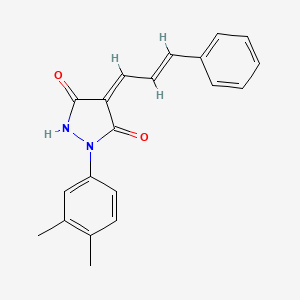
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives. It is commonly used in scientific research as a tool to study the mechanism of action of various biological processes. This compound is of particular interest due to its unique chemical structure and its ability to interact with specific targets in the body.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide involves its interaction with specific targets in the body. It has been shown to modulate the activity of ion channels and receptors, which are involved in various biological processes. This compound is particularly useful in the study of neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide are complex and depend on the specific target it interacts with. It has been shown to modulate the activity of ion channels and receptors, which can have a wide range of effects on cellular signaling and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide in lab experiments is its ability to selectively interact with specific targets in the body. This allows researchers to study the mechanism of action of various biological processes in a more precise manner. However, one limitation of this compound is its relatively high cost compared to other research tools.
Orientations Futures
There are several future directions for research involving 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide. One direction is the study of its interaction with specific ion channels and receptors, which could lead to the development of new drugs for various diseases. Another direction is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide involves several steps. The starting material is adamantane, which is reacted with various reagents to introduce the desired functional groups. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Applications De Recherche Scientifique
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide is widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to interact with specific targets in the body, including ion channels and receptors. This compound is particularly useful in the study of neuronal signaling and synaptic transmission.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(4-nitrophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(22)20-14-3-5-15(6-4-14)21(23)24/h3-6,13H,7-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXSMVLMZRTZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387316 |
Source


|
| Record name | ST50181320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide | |
CAS RN |
6117-36-8 |
Source


|
| Record name | ST50181320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)

![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)


![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)